ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate
Description
Ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate is a quinazolinone derivative characterized by:
- A 3,4-dihydroquinazolin-4-one core with a sulfanyl (-S-) group at position 2.
- A furan-2-ylmethyl carbamoyl substituent at position 7, which may enhance binding affinity to biological targets due to the heteroaromatic furan moiety.
- An ethyl 3-oxobutanoate ester linked via the sulfanyl group, contributing to solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-3-9-26-22(30)18-8-7-15(21(29)24-13-17-6-5-10-32-17)11-19(18)25-23(26)33-14-16(27)12-20(28)31-4-2/h3,5-8,10-11H,1,4,9,12-14H2,2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNAMSNFTUAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps:
- **Formation of
Biological Activity
Ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of 499.58 g/mol. Its structure features a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes critical in disease pathways. For instance, some derivatives exhibit inhibition against SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties .
- Antioxidant Activity : Many furan-containing compounds demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
- Anticancer Properties : The quinazoline scaffold is often associated with anticancer activities. Research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferation.
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A study identified compounds with similar structural motifs as effective inhibitors of the SARS-CoV-2 main protease with IC50 values around 1.55 μM. These findings suggest that this compound could potentially serve as a lead compound for further development as an antiviral agent . -
Anticancer Potential :
Research has shown that derivatives of quinazoline compounds can lead to significant reductions in tumor growth in xenograft models. For example, compounds exhibiting similar structural characteristics were tested in vitro and in vivo for their ability to inhibit tumor cell proliferation and induce apoptosis through mitochondrial pathways.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate may exhibit various mechanisms of action in cancer treatment:
- Enzyme Inhibition : These compounds may inhibit enzymes crucial for DNA synthesis and cell cycle regulation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular Docking Studies : In silico studies suggest effective binding to target proteins involved in cancer progression, potentially leading to reduced tumor growth .
Case Studies on Anticancer Activity
| Study | Compound Tested | Activity | Findings |
|---|---|---|---|
| Quinazoline Derivatives | Various | Antitumor | Inhibition of cancer cell proliferation through enzyme inhibition. |
| Similar Compounds | Cytotoxicity | Significant cytotoxic effects against various cancer cell lines. |
In vitro studies have demonstrated significant inhibition of tumor cell lines treated with quinazoline derivatives, indicating a promising avenue for further research into this compound's anticancer properties .
Antimicrobial Applications
Research has also indicated potential antimicrobial properties for this compound:
| Pathogen Type | Compound Activity | Reference |
|---|---|---|
| Bacteria | Moderate to high inhibition | |
| Fungi | Effective against several strains |
Compounds with similar structures have shown activity against a range of bacterial and fungal pathogens, suggesting that this compound could be beneficial in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone Derivatives with Sulfanyl Linkages
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate ()
- Core structure: Similar quinazolinone scaffold but substituted with a nitro group at position 6 and a phenyl group at position 3.
- Sulfanyl linkage: Connects to a methyl propanoate ester instead of ethyl 3-oxobutanoate.
- Key differences: The absence of a furan-carbamoyl group and the presence of nitro and phenyl substituents may reduce metabolic stability compared to the target compound. Crystallographic studies (using SHELX and WinGX/ORTEP ) confirm planar quinazolinone rings, suggesting similar conformational rigidity in the target compound .
S-Substituted 2-Mercaptoquinazolin-4(3H)-ones ()
- These analogs feature benzenesulfonamide substituents instead of 3-oxobutanoate esters.
- However, the target compound’s 3-oxobutanoate ester may offer better membrane permeability .
3-Oxobutanoate Derivatives
Hydrazono-3-oxobutanoates ()
- Examples include 2-(2-(3-(N-thiazol-2-ylsulfamoyl)phenyl)hydrazono)-3-oxobutanoate (2h).
- Structural contrast: These compounds lack the quinazolinone core but share the 3-oxobutanoate moiety.
- Pharmacological data: Demonstrated antimicrobial activity (e.g., against E. coli and S. aureus), suggesting that the target compound’s 3-oxobutanoate group could confer similar properties .
Ethyl 4-Chloro-3-oxobutanoate Precursors ()
- Used in synthesizing benzimidazoles and pyrazoles, highlighting the versatility of 3-oxobutanoate esters in heterocyclic chemistry. The target compound’s synthesis may involve analogous condensation or substitution reactions .
Furan-Containing Analogs
Methyl [3-(Substituted-carbamoyl)furan-2-yl]acetates ()
Data Tables: Structural and Functional Comparison
*Calculated based on structural formulas.
Research Findings and Implications
- Synthetic Strategies: The target compound likely employs methods from (condensation with 3-oxobutanoate precursors) and (furan-carbamoyl functionalization). Yields for similar compounds range from 76–81% .
- Biological Potential: Analogs with 3-oxobutanoate esters exhibit antimicrobial activity, while quinazolinones with sulfanyl linkages show enzyme inhibition. The target compound’s hybrid structure may combine these effects .
- Structural Insights: Crystallographic tools (e.g., SHELX ) predict that the quinazolinone core and propenyl group will enforce a planar, rigid conformation, optimizing interactions with biological targets .
Q & A
Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodology :
- Stepwise synthesis : Multi-step protocols are often required due to the compound’s complexity. For example, quinazolinone core formation via cyclization of anthranilic acid derivatives, followed by functionalization at the 2-position with a thiol group (e.g., using Lawesson’s reagent) .
- Critical parameters : Control reaction temperature (60–80°C for cyclization) and stoichiometry of allyl/propargyl halides during alkylation to minimize side products .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. What analytical techniques are essential for structural characterization?
Methodology :
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., allyl group at N3 and furan orientation) .
- NMR spectroscopy : Assign protons using 2D experiments (COSY, HSQC). Key signals include:
- Quinazolinone C4=O: δ 168–170 ppm (13C).
- Allyl group: δ 5.1–5.8 ppm (1H, CH2=CH–) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
Q. Q3. What in vitro bioactivity assays are suitable for initial pharmacological screening?
Methodology :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Data interpretation : Compare IC50 values with structurally similar compounds (e.g., ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate) to identify SAR trends .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across different cell lines?
Methodology :
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines .
- Membrane permeability : Measure cellular uptake via LC-MS/MS to correlate intracellular concentration with efficacy .
- Off-target effects : Use proteome-wide affinity pulldown assays to identify unintended binding partners .
Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
Methodology :
- Core modifications : Synthesize analogs with variations in the quinazolinone ring (e.g., nitro, methoxy substituents) and compare activities .
- Functional group swaps : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyrrole) to assess binding affinity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict optimal substituent configurations .
Q. Q6. How can advanced spectroscopic methods elucidate degradation pathways under physiological conditions?
Methodology :
- Forced degradation : Expose the compound to pH extremes (1–13), oxidative stress (H2O2), and light (ICH Q1B guidelines) .
- LC-HRMS : Identify degradation products (e.g., hydrolysis of ester to carboxylic acid) and propose pathways .
- Stability correlation : Relate degradation kinetics (Arrhenius plots) to storage recommendations (e.g., −20°C under nitrogen) .
Q. Q7. What computational approaches are robust for predicting drug-likeness and toxicity?
Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to assess parameters like LogP (target: 2–4), BBB permeability, and CYP450 inhibition .
- Toxicity screening : Run ProTox-II for hepatotoxicity alerts linked to the allyl group .
- Dynamic simulations : MD simulations (AMBER/CHARMM) to study interactions with serum albumin and predict plasma half-life .
Q. Q8. How can researchers validate target engagement in complex biological systems?
Methodology :
- Cellular thermal shift assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by measuring protein melting shifts .
- Click chemistry : Incorporate an alkyne handle for conjugation with fluorescent probes (e.g., BODIPY) to track subcellular localization .
- CRISPR knockout : Generate target-knockout cell lines to isolate on-target vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
